N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2,N4-Bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted with two 3-fluorophenyl groups at the N2 and N4 positions, a morpholino group at the C6 position, and a hydrochloride salt formation.
Triazine derivatives are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals. The morpholino group, a six-membered morpholine ring, contributes to the compound’s stability and modulates electronic effects, which are critical for interactions in biological systems .
Properties
IUPAC Name |
2-N,4-N-bis(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O.ClH/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27;/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBMJEANACQSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has attracted significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is characterized by a triazine core with various substitutions that enhance its biological properties.
- Molecular Formula : C20H22ClFN6O2
- Molecular Weight : 432.9 g/mol
- CAS Number : 1179432-67-7
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazine Core : Cyclization of appropriate precursors under controlled conditions.
- Substitution Reactions : Introduction of the morpholino moiety through nucleophilic substitution.
- Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.
Anticancer Properties
Research has demonstrated that N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown selective activity against triple-negative breast cancer cells (e.g., MDA-MB231), while sparing non-cancerous cell lines like MCF-10A. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | MDA-MB231 (TNBC) | 0.06 | High |
| N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | SKBR-3 | >10 | Moderate |
| N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | MCF-10A | >10 | Low |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The structural features allow it to effectively bind and modulate the activity of these targets, leading to antiproliferative effects.
Research Findings
A comprehensive review highlighted that compounds similar to N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamines have been studied for their ability to inhibit enzymes related to cancer proliferation and inflammation. For instance:
- Inhibition of DNA Topoisomerase IIα : Essential for DNA replication and transcription.
- Inhibition of Kinases : Targeting various kinases involved in cell signaling pathways that promote cancer cell growth.
Study 1: Antiproliferative Effects on Breast Cancer Cells
A study evaluated a library of compounds based on the 6,N2-diaryl-1,3,5-triazine scaffold against several breast cancer cell lines. The results indicated that compounds exhibiting a para-substituted phenyl group demonstrated enhanced antiproliferative activity against MDA-MB231 cells compared to other configurations.
Study 2: Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that electron-donating groups at specific positions on the phenyl rings significantly influenced the antiproliferative activity. Compounds with para-methoxy or para-dimethylamino groups showed the most potent effects.
Comparison with Similar Compounds
Core Structural Similarities
All compounds in this class share a 1,3,5-triazine backbone, which serves as a scaffold for substitutions. Key functional groups include:
- Morpholino substituents: Commonly at the C6 position, enhancing solubility and stability.
- Aromatic amines at N2/N4 : Varying phenyl derivatives (e.g., fluorophenyl, chlorophenyl, methoxyphenyl) influence reactivity and bioactivity.
Comparative Analysis of Substituent Effects
The table below highlights structural variations and their implications:
Medicinal Chemistry
- Kinase Inhibition: Fluorophenyl and morpholino groups are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors), where the triazine core acts as a hinge-binding motif .
- Anticancer Potential: Similar compounds, such as N2-(4-ethylphenyl)- derivatives, show activity in cell proliferation assays, though specific data for the target compound require further study .
Material Science
- Polymer Precursors: Morpholino-triazine derivatives serve as monomers for heat-resistant polymers, leveraging their thermal stability .
Commercial Availability and Research Relevance
The target compound and its analogs are supplied globally by companies like Sciyu Biotech (China), Triphase Pharmaceuticals (India), and LC Laboratories (USA) . Their availability underscores their relevance in drug discovery and materials research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
